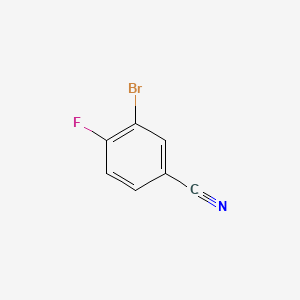

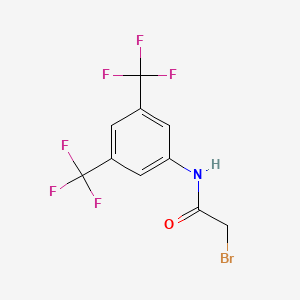

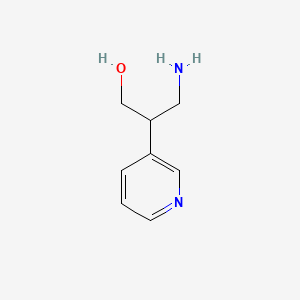

![molecular formula C10H8N2O3 B1266357 6-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸 CAS No. 32092-27-6](/img/structure/B1266357.png)

6-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸

描述

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives often involves condensation reactions, starting from various precursors like methyl tetrahydro-4-oxo-3-thiophenecarboxylate condensed with aminonicotinic acid to form related compounds. These methods showcase the versatility and adaptability of synthesis routes for pyrido[1,2-a]pyrimidine derivatives, indicative of possible pathways for synthesizing the target compound (Connor et al., 1982).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives reveals a core structure that can be modified at various positions to alter its physical and chemical properties. Quantum chemical calculations, including energy, electronic structure, and molecular geometry assessments, provide insights into the reactivity and interaction potentials of these compounds (Mamarakhmonov et al., 2016).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine derivatives engage in a variety of chemical reactions, including nitrating reactions and covalent hydration, reflecting their reactive nature. Studies on similar compounds reveal insights into their reaction mechanisms and the influence of substituents on their reactivity (Kress, 1994).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility and crystalline structure, are crucial for their application and handling. Isostructural studies and crystallography offer valuable data on the molecular packing and intermolecular interactions within these compounds, aiding in understanding their physical behavior (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and stability of pyrido[1,2-a]pyrimidine derivatives. Their interaction with nitrating agents and the effects of methylation are particularly noteworthy for understanding the chemical behavior and potential modifications of these compounds for specific applications (Ukrainets et al., 2015).

科学研究应用

1. Anti-HIV-1 Agents

- Application Summary: A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity .

- Methods of Application: The compounds were tested against HIV-1 virus (NL4-3) in Hela cell cultures .

- Results: Compounds 11e and 11b exhibited the highest activity among the synthesized compounds with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .

2. Anti-Mycobacterial Agents

- Application Summary: Substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates were synthesized as potential anti-mycobacterial agents .

3. Antibacterial Agents

- Application Summary: The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .

4. Antiviral Agents

- Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

- Results: The antiviral activity of these compounds is almost on par with the well-known antiviral commercial drug, Ribavirin .

5. Biomimetic Catalyst

- Application Summary: Supramolecular β-cyclodextrin has been used as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile derivatives .

- Methods of Application: The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine in aqueous medium at 65 °C under ultrasonication .

- Results: The procedure has the advantages of good yields, easy work-up, and environmentally friendly character .

6. Analgesic Activity

- Application Summary: 2-hydroxy-8-methyl-4-oxo-N (pyridin-4-ylmethyl)-4H-pyrido [1,2-a]pyrimidine-3-carboxamide, a derivative of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, has been identified as a powerful analgesic .

7. Biomimetic Catalyst

- Application Summary: Supramolecular β-cyclodextrin has been used as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile derivatives .

- Methods of Application: The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine in aqueous medium at 65 °C under ultrasonication .

- Results: This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .

8. Antibacterial Agents

属性

IUPAC Name |

6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-3-2-4-8-11-5-7(10(14)15)9(13)12(6)8/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVXSKKYJAOHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185888 | |

| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

CAS RN |

32092-27-6 | |

| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032092276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

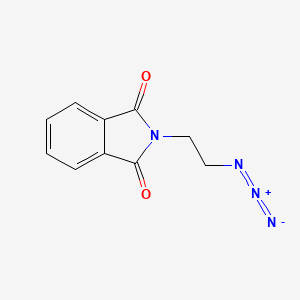

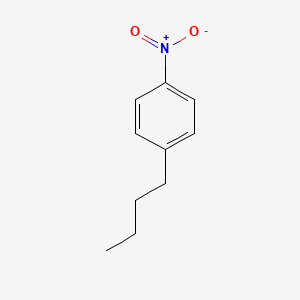

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

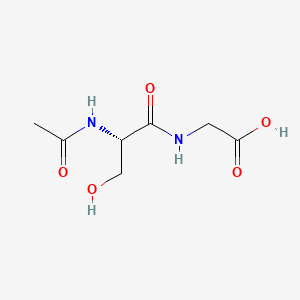

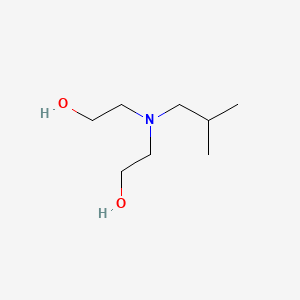

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

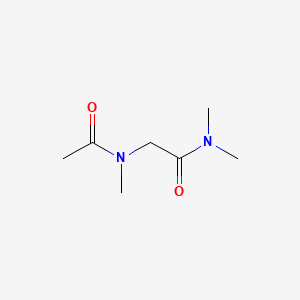

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)